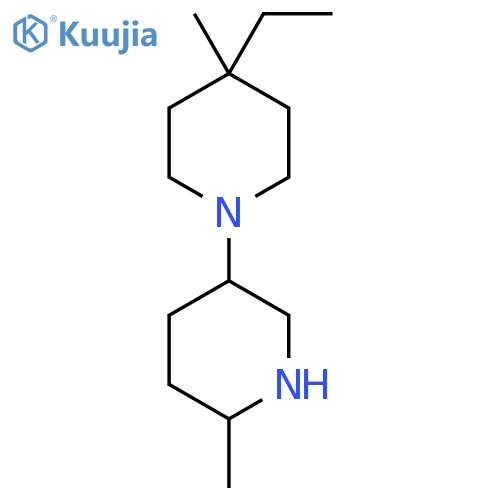Cas no 1340253-84-0 (4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine)

1340253-84-0 structure
商品名:4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
CAS番号:1340253-84-0
MF:C14H28N2
メガワット:224.385523796082
CID:5273433
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 化学的及び物理的性質
名前と識別子
-
- 4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine
- 4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine
- 1,3'-Bipiperidine, 4-ethyl-4,6'-dimethyl-
-
- インチ: 1S/C14H28N2/c1-4-14(3)7-9-16(10-8-14)13-6-5-12(2)15-11-13/h12-13,15H,4-11H2,1-3H3
- InChIKey: IFIMIMMTABPJNF-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)(CC)CC1)C1CNC(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 3
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697959-1.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-697959-0.25g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.25g |
$1249.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.5g |
$1302.0 | 2023-03-10 | ||
| Enamine | EN300-697959-2.5g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 2.5g |
$2660.0 | 2023-03-10 | ||
| Enamine | EN300-697959-5.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 5.0g |
$3935.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.05g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.05g |
$1140.0 | 2023-03-10 | ||
| Enamine | EN300-697959-0.1g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 0.1g |
$1195.0 | 2023-03-10 | ||
| Enamine | EN300-697959-10.0g |
4-ethyl-4-methyl-1-(6-methylpiperidin-3-yl)piperidine |
1340253-84-0 | 10.0g |
$5837.0 | 2023-03-10 |
4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
1340253-84-0 (4-Ethyl-4,6'-dimethyl-1,3'-bipiperidine) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
